molecular formula C34H36N6O14 B026819 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin CAS No. 104317-56-8

3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin

Katalognummer B026819
CAS-Nummer: 104317-56-8
Molekulargewicht: 752.7 g/mol
InChI-Schlüssel: MAFQLFXYRRRMIN-MVCXYAEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin, also known as NAQC, is a quercetin derivative that has been synthesized for scientific research purposes. It has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Wirkmechanismus

The mechanism of action of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the inhibition of signaling pathways involved in cancer cell growth and inflammation, the reduction of oxidative stress, and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good stability. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on 3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions for the research on this compound.
In conclusion, this compound is a quercetin derivative that has gained attention due to its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and cardioprotective effects. Although there are limitations to its use in lab experiments, there are several future directions for the research on this compound that could lead to the development of new therapeutic interventions.

Synthesemethoden

3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin is synthesized through a multi-step process that involves the protection of the hydroxyl groups of quercetin followed by the coupling of the protected quercetin with a hexylamine linker, and then the deprotection of the hydroxyl groups. The final step involves the introduction of the nitroazide group to the hexylamine linker using a diazotization reaction.

Wissenschaftliche Forschungsanwendungen

3'-O-((6-(2-Nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, this compound has been found to have cardioprotective effects by reducing oxidative stress and inflammation.

Eigenschaften

CAS-Nummer

104317-56-8

Molekularformel

C34H36N6O14

Molekulargewicht

752.7 g/mol

IUPAC-Name

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] N-[6-(4-azido-2-nitroanilino)hexyl]carbamate

InChI

InChI=1S/C34H36N6O14/c1-16-27(45)31(54-34(48)37-11-5-3-2-4-10-36-20-8-7-18(38-39-35)13-21(20)40(49)50)29(47)33(51-16)53-32-28(46)26-24(44)14-19(41)15-25(26)52-30(32)17-6-9-22(42)23(43)12-17/h6-9,12-16,27,29,31,33,36,41-45,47H,2-5,10-11H2,1H3,(H,37,48)/t16-,27-,29+,31+,33-/m0/s1

InChI-Schlüssel

MAFQLFXYRRRMIN-MVCXYAEVSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O

Kanonische SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)NCCCCCCNC5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O

Andere CAS-Nummern

104317-56-8

Synonyme

3'-O-((6-(2-nitro-4-azidophenylamino)hexyl)carbamoyl)quercitrin
N-(2-nitro-4-azidophenyl)hexamethylenediamine-N'-(3'-O-quercitrin)
NAP-HEX-Q

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.